1-Acetyl-4-oxoazetidin-2-yl acetate
Description
1-Acetyl-4-oxoazetidin-2-yl acetate is a β-lactam derivative belonging to the azetidinone class, characterized by a four-membered lactam ring with acetyl and acetate substituents. The compound’s structure includes a ketone group at position 4 and ester functionalities (acetyl and acetate) at positions 1 and 2, which may enhance solubility and metabolic stability compared to simpler azetidinones.
Properties
CAS No. |
127020-77-3 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(1-acetyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-6(11)3-7(8)12-5(2)10/h7H,3H2,1-2H3 |
InChI Key |
UZRFXGJQRAZTKY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)OC(=O)C |
Canonical SMILES |
CC(=O)N1C(CC1=O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound’s closest analogs include other azetidinones and structurally related heterocycles. Key comparisons are outlined below:
Physicochemical Properties
- Polarity: The dual ester groups in this compound likely increase polarity compared to aromatic-substituted azetidinones (e.g., nitrobenzene derivatives), improving aqueous solubility but reducing membrane permeability.
- Stability: The β-lactam ring is inherently strained, but electron-withdrawing substituents (e.g., acetyl) may stabilize the ring against hydrolysis compared to unsubstituted azetidinones.
- Thermal Behavior: Esters like cyclohexyl acetate and vinyl acetate exhibit lower thermal stability due to ester cleavage, whereas azetidinones may decompose via ring-opening reactions .
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